molecular formula C13H15ClN2O2 B13712760 6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane

6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane

Cat. No.: B13712760
M. Wt: 266.72 g/mol
InChI Key: GFLKUXTZUMQRIJ-UHFFFAOYSA-N
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Description

6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane is a complex organic compound characterized by a spirocyclic structure. This compound features a unique combination of a chloro-nitrophenyl group and an azaspirooctane moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 2-chloro-6-nitroaniline with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to maintain consistent reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The spirocyclic structure can be modified through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as amino or thiol-substituted spirocyclic compounds.

Scientific Research Applications

6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-nitroaniline: Shares the chloro-nitrophenyl group but lacks the spirocyclic structure.

    6-Azaspiro[2.5]octane: Contains the spirocyclic structure but lacks the chloro-nitrophenyl group.

Uniqueness

6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane is unique due to its combination of a chloro-nitrophenyl group and an azaspirooctane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

6-(2-chloro-6-nitrophenyl)-6-azaspiro[2.5]octane

InChI

InChI=1S/C13H15ClN2O2/c14-10-2-1-3-11(16(17)18)12(10)15-8-6-13(4-5-13)7-9-15/h1-3H,4-9H2

InChI Key

GFLKUXTZUMQRIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCN(CC2)C3=C(C=CC=C3Cl)[N+](=O)[O-]

Origin of Product

United States

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